molecular formula C8H10BrN B13899442 4-(1-Bromopropyl)pyridine

4-(1-Bromopropyl)pyridine

Cat. No.: B13899442
M. Wt: 200.08 g/mol
InChI Key: KTHPXHPKLSJRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromopropyl)pyridine is a specialized organic compound featuring a pyridine ring linked to a brominated propyl chain. This structure makes it a valuable versatile building block in organic synthesis, particularly in nucleophilic substitution reactions where the bromine atom serves as a good leaving group. Researchers can utilize this compound to introduce a pyridine-containing alkyl chain into more complex molecules, facilitating the development of pharmaceutical intermediates , ligands for catalysis , and functional materials . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained personnel in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE). Note on Specifications: Specific physical and chemical property data (e.g., melting point, boiling point) and safety information for this exact compound are subject to availability from the manufacturer. Please consult the product's Certificate of Analysis (CoA) for lot-specific details.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-(1-bromopropyl)pyridine

InChI

InChI=1S/C8H10BrN/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2H2,1H3

InChI Key

KTHPXHPKLSJRHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=NC=C1)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 1 Bromopropyl Pyridine

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The bromine atom on the propyl chain of 4-(1-Bromopropyl)pyridine is susceptible to nucleophilic attack, leading to the formation of a variety of derivatives. This reactivity is a cornerstone of its utility in synthetic chemistry. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom bonded to the bromine, causing the displacement of the bromide ion in a single, concerted step. ucsd.edu

Substitution with Oxygen-Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides, can react with this compound to form ethers. For instance, the reaction with a propoxide ion would yield 4-(1-propoxypropyl)pyridine. These reactions are typically carried out in a polar aprotic solvent to facilitate the substitution process. The resulting ether linkage is a stable functional group found in various more complex molecules.

Substitution with Nitrogen-Nucleophiles (e.g., Amine Derivatization)

The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a common method for synthesizing N-substituted pyridinamine derivatives. google.com This process, known as N-alkylation, involves the direct displacement of the bromine atom by the amine. mnstate.edu The reaction is often performed in the presence of a base to neutralize the hydrobromic acid byproduct. mnstate.edu This method is valuable for creating diverse libraries of compounds with potential applications in medicinal chemistry. For example, reacting this compound with a primary amine, R-NH₂, would result in the formation of a secondary amine derivative.

The synthesis of N-substituted-4-pyrimidinamines and their diamine counterparts can be achieved through reactions with various amines. google.com For instance, the reaction with a primary amine can lead to the formation of N-alkyl-4-pyridinamines. google.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
NucleophileProductReaction Type
Primary Amine (R-NH₂)N-alkyl-4-(1-propyl)pyridinamineN-Alkylation
Secondary Amine (R₂NH)N,N-dialkyl-4-(1-propyl)pyridinamineN-Alkylation
Ammonia (NH₃)4-(1-propyl)pyridin-amineN-Alkylation

Substitution with Carbon-Nucleophiles (e.g., Grignard Reagents)

Carbon-carbon bond formation can be achieved through the reaction of this compound with carbon-based nucleophiles like Grignard reagents. pressbooks.pubmasterorganicchemistry.comnumberanalytics.com Grignard reagents, with the general formula R-MgX, are potent nucleophiles that can attack the electrophilic carbon of the bromopropyl group. libretexts.orglibretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond, extending the alkyl chain or introducing new functional groups. pressbooks.publibretexts.org For example, reacting this compound with methylmagnesium bromide would yield 4-(1-methylbutyl)pyridine. These reactions must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. numberanalytics.com

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring, while generally less reactive than the alkyl bromide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. tcichemicals.com In the context of this compound, the bromine atom on the pyridine ring can be coupled with various aryl or heteroaryl boronic acids or their esters. organic-chemistry.org This reaction requires a palladium catalyst, a base, and a suitable solvent. tcichemicals.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity, especially with heteroaryl substrates. organic-chemistry.orgresearchgate.net This methodology allows for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmaceuticals and materials science.

Table 2: Key Components of Suzuki-Miyaura Coupling
ComponentRoleCommon Examples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(dppf)
Organoboron ReagentSource of the aryl/heteroaryl groupArylboronic acids, Heteroarylboronic acids
BaseActivates the organoboron reagentNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventProvides the reaction mediumToluene (B28343), Dioxane, DMF

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods that can utilize the bromine atom on the pyridine ring of this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org In this case, this compound would react with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgscirp.orgresearchgate.net The coupling of this compound with a terminal alkyne provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. scirp.orgresearchgate.net

Table 3: Comparison of Heck and Sonogashira Coupling Reactions
ReactionCoupling PartnerKey ReagentsProduct
Heck Reaction AlkenePd catalyst, BaseSubstituted Alkene
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted Pyridine

Negishi and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful methods for forming carbon-carbon bonds. orgsyn.orgwikipedia.org These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials. numberanalytics.comtaylorandfrancis.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.com This reaction is noted for its high functional group tolerance and the ability to create complex molecular architectures under mild conditions. orgsyn.orgunits.it For instance, Negishi coupling has been successfully employed in the synthesis of various pyridine derivatives. orgsyn.orgacs.org The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

The Stille coupling utilizes an organotin reagent to couple with an organic halide, also catalyzed by palladium. wikipedia.orgnrochemistry.com A key advantage of Stille coupling is the stability of organotin reagents to air and moisture, though their toxicity is a concern. nrochemistry.comsigmaaldrich.com The reaction mechanism is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method has been instrumental in the synthesis of complex molecules, including those with heterocyclic cores. core.ac.ukmdpi.com

While specific examples detailing the use of this compound in Negishi and Stille couplings are not prevalent in the searched literature, the reactivity of similar bromo-substituted pyridines suggests its potential as a substrate in these transformations. For example, nickel-catalyzed cross-electrophile coupling of heteroaryl halides with alkyl halides has been demonstrated for compounds like 4-methyl-2-(3-phenylpropyl)pyridine. acs.org

Below is an interactive data table summarizing the key features of Negishi and Stille couplings:

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, pyridine itself is generally resistant to electrophilic attack compared to benzene (B151609). wikipedia.orgyoutube.com This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. youtube.comyoutube.com

Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical SEAr conditions, further deactivating the ring. wikipedia.orgyoutube.com When substitution does occur, it predominantly happens at the 3-position (meta-position). youtube.comyoutube.com

For this compound, the 1-bromopropyl group is an alkyl group, which is generally considered to be weakly activating and ortho-, para-directing in benzene systems. However, in the context of the deactivated pyridine ring, its influence is likely to be minor compared to the strong deactivating effect of the nitrogen atom. Therefore, electrophilic substitution on this compound is expected to be difficult and would likely yield the 3-substituted product. To enhance reactivity, conversion to the corresponding pyridine-N-oxide can be performed, which activates the ring for electrophilic substitution. wikipedia.org

Quaternization Reactions of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is nucleophilic and readily undergoes quaternization reactions with various alkylating agents. This process, known as the Menschutkin reaction, is a type of SN2 reaction. mdpi.comarkat-usa.org

The reaction of this compound with an alkyl halide (R-X) leads to the formation of a quaternary pyridinium (B92312) salt. These salts are important compounds with applications as ionic liquids, phase-transfer catalysts, and biocides. arkat-usa.org The quaternization is typically carried out by heating the pyridine derivative with the alkylating agent, often in a polar aprotic solvent which helps to solvate the resulting ions. mdpi.com Microwave-assisted methods have also been shown to accelerate these reactions and improve yields. researchgate.net

For example, the quaternization of pyridine with various 1-bromoalkanes has been well-documented, yielding N-alkylpyridinium bromides. nih.gov Similarly, this compound can be expected to react with alkyl halides to form the corresponding N-alkyl-4-(1-bromopropyl)pyridinium halides.

The rate and success of the quaternization reaction are influenced by both steric and electronic factors.

Electronic Factors: Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom and accelerate the rate of quaternization. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. scribd.comdnu.dp.ua The 1-bromopropyl group at the 4-position of the pyridine ring is an alkyl group, which is weakly electron-donating through an inductive effect. This would slightly enhance the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

Steric Factors: The accessibility of the nitrogen lone pair is crucial for the SN2 attack. Steric hindrance from substituents near the nitrogen atom can significantly retard the reaction rate. rsc.orgnih.gov In the case of this compound, the substituent is at the 4-position, which is remote from the nitrogen atom. Therefore, it is not expected to exert a significant steric effect on the quaternization reaction. However, the structure of the alkylating agent itself will have a steric impact.

The following table summarizes the expected influence of substituents on the quaternization of pyridine derivatives:

Functional Group Interconversions and Derivatization

The bromine atom in the 1-bromopropyl side chain of this compound is a versatile handle for further chemical transformations.

The bromine atom can be substituted by other nucleophiles, including other halides. For instance, reaction with a source of fluoride, chloride, or iodide ions could potentially lead to the corresponding 1-halopropyl-substituted pyridines.

Additionally, the bromine atom can be removed through a process called hydrodebromination, replacing it with a hydrogen atom. This reduction can be achieved using various reagents, such as catalytic hydrogenation or treatment with reducing agents. This would convert this compound into 4-propylpyridine (B73792). Hydrodebromination of alkyl bromides is a known transformation. nih.gov

Modifications of the Propyl Chain

The 1-bromopropyl group is the most reactive site on this compound for many synthetic transformations. Its position alpha to the electron-withdrawing pyridine ring enhances its susceptibility to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the 1-bromopropyl group is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This reaction pathway is fundamental for introducing diverse functional groups and building more complex molecular architectures. Analogous bromoalkyl pyridine derivatives readily undergo substitution with nucleophiles such as amines, thiols, and alkoxides. For instance, the reaction of a bromopropyl pyridine with an amine, typically in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), leads to the corresponding amino-propyl-pyridine derivative.

These substitutions are crucial in the synthesis of pharmacologically relevant molecules and complex ligands for coordination chemistry. google.com The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.

Interactive Table: Nucleophilic Substitution Reactions on Bromoalkyl Pyridines

Nucleophile (Nu)Reagent ExampleProduct Structure (General)ConditionsReference
Amine (R-NH₂)(3-Fluorophenyl)methanamine4-(1-(Alkylamino)propyl)pyridineBase (e.g., TEA), DMSO, 90°C google.com
Thiol (R-SH)Sodium hydrosulfide (B80085) (NaSH)4-(1-(Alkylthio)propyl)pyridineBase, Solvent (e.g., DMF)
Alkoxide (R-O⁻)Sodium methoxide (B1231860) (NaOMe)4-(1-Alkoxypropyl)pyridineAlcohol solvent
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)4-(1-Azidopropyl)pyridineDMF or Acetonitrile
Cyanide (CN⁻)Sodium cyanide (NaCN)4-(1-Cyanopropyl)pyridinePolar aprotic solvent frontiersin.org

Formation of Organometallic Reagents

The bromine atom can be utilized to form organometallic reagents, such as Grignard or organolithium species, although this can be complicated by the presence of the pyridine ring. A more common strategy involves protecting the pyridine nitrogen, for example, by forming a pyridine-borane complex, before metal-halogen exchange. researchgate.net Alternatively, direct reaction with magnesium could form the Grignard reagent, 4-(1-(magnesiobromo)propyl)pyridine, which can then be used in subsequent reactions with electrophiles like aldehydes, ketones, or carbon dioxide.

Cascade and Tandem Reactions Utilizing this compound

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. acs.orgorganic-chemistry.org While specific examples utilizing this compound are not extensively documented, its structure is well-suited for designing such sequences. These reactions are often initiated by one transformation, which then triggers subsequent intramolecular or intermolecular events.

A plausible and common cascade strategy involves an initial nucleophilic substitution followed by an intramolecular cyclization. google.com For example, this compound can react with a dinucleophile, such as a molecule containing both an amine and a hydroxyl group. The initial substitution at the bromopropyl chain would tether the nucleophile to the pyridine, setting the stage for a subsequent intramolecular reaction, such as cyclization, to form a new heterocyclic ring.

Hypothetical Tandem Reaction: Synthesis of a Tetrahydropyrido-oxazine

A hypothetical tandem reaction could involve the reaction of this compound with 2-aminoethanol.

Step 1 (Intermolecular Nucleophilic Substitution): The amino group of 2-aminoethanol acts as a nucleophile, displacing the bromide to form the intermediate, 2-((1-(pyridin-4-yl)propyl)amino)ethan-1-ol.

Step 2 (Intramolecular Cyclization): Under appropriate conditions (e.g., acid catalysis), the hydroxyl group of the intermediate could then attack the pyridine ring (if activated) or a derivative thereof, or more likely, an intramolecular cyclization could be induced via other means, potentially forming a six-membered heterocyclic ring. A more direct cyclization could occur if the pyridine nitrogen itself participates, leading to a fused ring system after an initial quaternization followed by rearrangement or further reaction. A patent for the synthesis of tetrahydropyrazolo[1,5-a]pyrimidine describes a similar sequence involving an initial nucleophilic substitution with 1,3-dibromopropane (B121459) followed by an intramolecular cyclization. google.com

Interactive Table: Proposed Cascade Reaction Pathway

StepReaction TypeReactantsIntermediate/ProductKey Transformation
1Intermolecular SN2This compound, 2-Aminoethanol2-((1-(Pyridin-4-yl)propyl)amino)ethan-1-olC-N bond formation
2Intramolecular Cyclization2-((1-(Pyridin-4-yl)propyl)amino)ethan-1-olTetrahydropyrido[1,2-a] Current time information in Bangalore, IN.oxazine derivativeC-O or C-N bond formation to form a new ring

Radical Cascade Reactions

Modern synthetic methods involving photoredox catalysis could also enable cascade reactions. nih.gov For instance, single-electron reduction of the carbon-bromine bond in this compound would generate a secondary radical. This radical could then engage in a cascade annulation with a suitably positioned alkyne or alkene within the same molecule or with another reaction partner, leading to the rapid construction of complex polycyclic structures. nih.gov

Applications of 4 1 Bromopropyl Pyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of 4-(1-Bromopropyl)pyridine, stemming from the nucleophilic character of the pyridine (B92270) nitrogen and the electrophilic nature of the carbon bearing the bromine atom, makes it a valuable precursor in the synthesis of complex organic molecules. msu.edu This bifunctionality enables its participation in a variety of chemical transformations, leading to the construction of elaborate molecular frameworks. msu.edu

Synthesis of Substituted Pyridine-Containing Scaffolds

The pyridine moiety is a fundamental structural unit in numerous clinically important pharmaceuticals and agrochemicals. nih.gov The compound this compound serves as a key intermediate for introducing the 4-propylpyridine (B73792) substructure into larger molecules. The reactive bromopropyl side chain allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the extension of the carbon skeleton.

Methodologies for creating substituted pyridine scaffolds often involve the strategic manipulation of precursors like this compound. For instance, the bromopropyl group can be transformed into other functionalities or used as a handle for coupling reactions. One general approach involves the dearomatization of a substituted pyridine, followed by a [4+2] cycloaddition with a suitable dienophile, and subsequent rearomatizing retrocycloaddition to yield a new substituted pyridine scaffold. bioascent.com This type of transformation allows for the precise modification of the pyridine core. bioascent.com

The synthesis of substituted pyridines can also be achieved through various other strategies, including:

Addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org

Olefin cross-metathesis to form α,β-unsaturated 1,5-dicarbonyl derivatives which then cyclize. organic-chemistry.org

One-pot three-component cyclocondensation processes. core.ac.uk

These methods highlight the versatility of pyridine derivatives in constructing diverse molecular architectures.

Construction of Macrocyclic and Supramolecular Assemblies

Macrocycles and supramolecular structures are large, complex assemblies of molecules held together by either covalent bonds or non-covalent interactions. mascl.groupbeilstein-journals.org The unique structural features of this compound make it a suitable component for the synthesis of such systems. The pyridine unit can act as a coordination site for metal ions or a hydrogen bond acceptor, while the propyl chain provides conformational flexibility and can be functionalized for linking to other molecular fragments.

The synthesis of macrocycles often involves the strategic connection of multiple building blocks. For example, pyridine-containing polyoxazole macrocycles have been synthesized and shown to exhibit significant biological activity. nih.gov In these structures, a pyridyl-polyoxazole moiety is linked by a diamine to form a large ring. nih.gov The pyridine unit within these macrocycles can be further functionalized to modulate the properties of the final assembly. nih.gov

Table 1: Examples of Research on Macrocyclic and Supramolecular Assemblies

Research FocusKey FindingsReference
Pyridyl Polyoxazole MacrocyclesSynthesis of 24-membered macrocycles with cytotoxic activity. Selectively stabilize G-quadruplex DNA and mRNA. nih.gov
Functionalized Macrocycles in OrganocatalysisAmine- and amide-based macrocycles used as catalysts in multicomponent reactions. d-nb.info
Heteracalixaromatics and CoronarenesNovel macrocycles capable of complexing with various ions and molecules, and forming high valent arylcopper compounds. mascl.group
General Macrocycle SynthesisThe intrinsic cavity of macrocycles makes them suitable for applications in catalysis, recognition, and self-assembly. beilstein-journals.org

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. frontiersin.org this compound serves as a valuable synthon for the construction of various heterocyclic systems, particularly those incorporating a pyridine ring. frontiersin.org

Incorporation into Fused Pyridine Systems (e.g., Imidazopyridines, Triazoles)

Fused pyridine systems, where a pyridine ring is annulated with another heterocyclic ring, represent an important class of compounds with diverse biological activities. nih.govrsc.orgimist.ma Imidazopyridines, for example, are known to have applications as GABAA receptor modulators, proton pump inhibitors, and anti-inflammatory agents. nih.gov The synthesis of these fused systems often involves the cyclization of appropriately substituted pyridine precursors.

While direct incorporation of the 4-(1-bromopropyl) group into a pre-formed fused system is one synthetic route, a more common strategy involves using a simpler pyridine derivative that is later elaborated. For instance, 2-aminopyridine (B139424) can be condensed with α-halocarbonyl compounds to form imidazo[1,2-a]pyridines. imist.ma Subsequent functionalization of the pyridine or imidazole (B134444) ring can then introduce the desired propyl side chain. The synthesis of various imidazopyridine isomers, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, often starts from substituted diaminopyridines. nih.govuctm.edu

The construction of 1,2,3-triazoles can be achieved via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. frontiersin.org In this context, a precursor derived from this compound could be converted to an azide (B81097) or an alkyne to participate in such reactions, leading to the formation of a triazole-substituted pyridine.

Formation of Quaternary Pyridinium (B92312) Derivatives for Specific Applications

The nitrogen atom of the pyridine ring in this compound is nucleophilic and readily reacts with alkylating agents to form quaternary pyridinium salts. srce.hrresearchgate.net These ionic compounds have distinct physical and chemical properties compared to their neutral precursor. The quaternization process can be achieved using various methods, including conventional heating, microwave irradiation, and ultrasound, with different solvents and reagents influencing the reaction efficiency and yield. srce.hrresearchgate.netresearchgate.net

Quaternary pyridinium salts derived from various pyridine precursors have been investigated for a range of applications. For instance, they have been studied for their potential as antifungal agents, with some compounds showing excellent inhibitory activity against phytopathogenic fungi. srce.hr The biological activity of these salts is influenced by the nature of the substituents on both the pyridine ring and the quaternizing agent. srce.hr

Table 2: Synthesis and Applications of Quaternary Pyridinium Derivatives

Synthetic MethodReactantsApplicationReference
Conventional Heating, Microwave, UltrasoundPyridine derivatives, dihaloalkanesAntifungal activity srce.hrresearchgate.net
Microwave-assistedPyridine derivatives, various electrophilesAntibacterial activity researchgate.net
One-pot functionalizationLupane triterpenoids, organic tribromides, pyridinesAntimicrobial properties rsc.org
Stirring in Acetonitrile4-pyrrolidino pyridine, bromo- or iodo-alkanesAntibacterial studies, potential as catalysts mdpi.com

Utilization in Polymer Chemistry and Material Science Precursors

The incorporation of pyridine moieties into polymer backbones can impart specific properties to the resulting materials, such as thermal stability, flame retardancy, and the ability to coordinate with metals. vulcanchem.comrsc.org Brominated pyridine derivatives, including structures analogous to this compound, can serve as monomers or precursors for functional polymers.

For example, brominated pyridines are used as flame retardants in polymer chemistry. vulcanchem.com The bromine content contributes to the fire resistance of materials like polyurethane foams. vulcanchem.com The pyridine unit itself can also influence the polymer's properties. Wholly aromatic polymers containing pyridine moieties in their backbones have been synthesized and shown to be highly soluble and form tough, flexible films with high thermal stability. rsc.org These polymers were prepared via a one-pot, metal-free step-polymerization of 4-acetylpyridine (B144475) with various aromatic hydrocarbons. rsc.org While this example does not directly use this compound, it demonstrates the utility of pyridine-containing monomers in creating high-performance polymers. The reactive bromopropyl group of this compound could potentially be used to initiate polymerization or to graft pyridine-containing side chains onto existing polymer backbones.

Monomer Synthesis for Pyridine-Containing Polymers

While direct polymerization of this compound is not a common route, its functional groups offer pathways to convert it into polymerizable monomers. Pyridine-containing polymers are of significant interest for applications ranging from drug delivery and gene therapy to catalysis and materials science due to the unique properties conferred by the pyridine unit, such as pH-responsiveness and metal coordination capabilities. google.com

One potential strategy to form a monomer from this compound is through the elimination of hydrogen bromide (HBr) to create a double bond, yielding a vinylpyridine derivative. This process would transform the non-polymerizable alkyl halide into a monomer suitable for polymerization. For instance, 4-vinylpyridine (B31050) is a well-known monomer that can be polymerized via various methods, including radical polymerization, to yield poly(4-vinylpyridine) (P4VP). chemicalbook.comgoogle.com P4VP and its quaternized derivatives are extensively studied for applications such as the creation of polyelectrolytes, surface modification, and the development of stimuli-responsive materials. nih.govmdpi.com

Another approach involves the quaternization of the pyridine nitrogen with a polymerizable group. The reaction of this compound with a suitable reagent containing a vinyl or acrylate (B77674) group could yield a pyridinium salt monomer. Such monomers can undergo polymerization to produce ionene polymers or poly(ionic liquid)s, which have applications in areas like anion-exchange membranes and as antimicrobial agents. researchgate.net The synthesis of vinyl pyridinium monomers is often challenging due to their tendency for spontaneous polymerization. itu.edu.tr

Furthermore, the bromine atom on the propyl chain could be utilized to introduce an initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comwikipedia.org By reacting this compound with a suitable precursor, it is possible to create a molecule that can act as an ATRP initiator. This initiator could then be used to grow well-defined polymer chains, with the pyridyl group providing specific functionality to the resulting polymer. This "grafting from" approach is a powerful method for creating complex polymer architectures. cmu.eduresearchgate.netdiva-portal.org

Formation of Functional Materials

The dual functionality of this compound makes it an excellent candidate for the synthesis of a variety of functional materials. researchgate.net The reactive bromopropyl group can be used to covalently attach the pyridine moiety to surfaces or to incorporate it into larger molecular frameworks, while the pyridine nitrogen can act as a binding site for metals or a proton-responsive center.

One significant application is in the surface functionalization of materials. numberanalytics.comkoreascience.kr The bromoalkyl group can react with surface hydroxyl groups or other functionalities to immobilize the pyridyl unit. This is particularly relevant in the development of sensors and catalysts. For example, surfaces modified with pyridine-containing compounds can be used for the detection of metal ions or for creating catalytic sites for specific chemical transformations. A related compound, 3-bromopropyltrichlorosilane, has been used to modify glass substrates to create a covalent bonding layer for subsequent polymer-nanotube composite deposition in a chemiresistive glucose sensor. cmu.edu This illustrates the utility of the bromopropyl group for surface anchoring.

Moreover, this compound can serve as a precursor for pyridinium-based ionic liquids. mdpi.comtubitak.gov.tr Quaternization of the pyridine nitrogen by reacting it with an alkyl halide leads to the formation of a pyridinium salt. If the starting material already contains a bromoalkyl group, this can lead to the formation of functionalized ionic liquids. For instance, the reaction of 4-(dimethylamino)pyridine with 1,3-dibromopropane (B121459) results in the formation of 1-(3-bromopropyl)-4-(dimethylamino)pyridinium bromide, an ionic liquid that has been investigated as a corrosion inhibitor. researchgate.net These materials are of interest due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them useful in "green chemistry" applications. chemicalbook.com

The incorporation of the this compound unit into larger structures can also lead to materials with tailored properties. For example, reacting it with molecules containing nucleophilic groups can lead to the formation of new, more complex building blocks for supramolecular chemistry or materials science. An example with a similar building block is the reaction of 1-(3-bromopropyl)thymine with 4,4'-bipyridine (B149096) to synthesize viologen-nucleobase derivatives, which are building blocks for functional materials with potential applications in molecular recognition and self-assembly. numberanalytics.com

Application AreaSynthetic StrategyResulting Functional MaterialPotential Use
Surface Modification Covalent attachment via the bromopropyl group to a substrate.Pyridine-functionalized surfaces.Sensors, Catalysis, Biomaterials. cmu.edukoreascience.kr
Ionic Liquids Quaternization of the pyridine nitrogen.Functionalized pyridinium salts.Corrosion inhibitors, Green solvents. chemicalbook.comresearchgate.netmdpi.com
Supramolecular Chemistry Reaction of the bromopropyl group with other functional molecules.Complex molecular building blocks.Self-assembling materials, Molecular recognition systems. numberanalytics.com

Development of Novel Reagents and Ligands

The structure of this compound, containing both a Lewis basic nitrogen atom within an aromatic ring and a reactive alkyl bromide, makes it a valuable precursor for the synthesis of novel reagents and ligands for coordination chemistry and catalysis. researchgate.netuni-muenster.dejscimedcentral.comrsc.org

The pyridine nitrogen can coordinate to a wide range of metal ions, and the bromopropyl chain provides a means to attach this coordinating group to other molecular scaffolds, thereby creating multidentate ligands. researchgate.netresearchgate.netohiolink.eduajol.info These ligands are crucial in the development of catalysts for organic synthesis, as the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the metal center.

A pertinent example, although using an isomer, is the synthesis of a bis-pyridine appended porphyrin, which serves as a model for hemoproteins. In this work, 3-(3-bromopropyl)pyridine (B34668) was reacted with a dihydroxylated porphyrin derivative to attach the pyridylpropyl arms to the porphyrin core. acs.org This demonstrates how the bromopropylpyridine moiety can be used to construct complex ligand architectures around a central scaffold. It is highly probable that this compound could be used in a similar fashion to create analogous multidentate ligands. The resulting ligands could find applications in areas such as catalysis, bioinorganic chemistry, and materials science.

Furthermore, the reaction of this compound with various nucleophiles, such as amines, thiols, or phosphines, can lead to a diverse array of new compounds with potential applications as ligands. For instance, reaction with a primary or secondary amine would yield a new molecule with both a pyridyl and an amino functionality, capable of acting as a bidentate or tridentate ligand. The synthesis of such chelating agents is of great interest for applications ranging from metal extraction to the development of therapeutic agents. google.comsid.irijcmas.comresearchgate.net

The development of pyridine-oxazoline (PyOX) ligands, which are important in asymmetric catalysis, showcases the modularity of pyridine-based ligand synthesis. rsc.org While not directly employing this compound, the synthetic strategies often involve building up functionality around the pyridine ring. The reactive handle on this compound provides a straightforward entry point for incorporating a pyridyl group into more complex ligand frameworks.

Ligand TypeSynthetic ApproachKey Features of Resulting LigandPotential Applications
Porphyrin-based Ligands Reaction with functionalized porphyrins.Pyridyl groups positioned for metal coordination.Biomimetic catalysis, Models for hemoproteins. acs.org
Chelating Aminopyridines Reaction with primary or secondary amines.Bidentate or tridentate N,N'-ligands.Coordination chemistry, Metal sequestration. sid.irijcmas.com
Modular Ligand Synthesis Incorporation into larger, more complex ligand scaffolds.Tunable steric and electronic properties.Asymmetric catalysis, Materials science. rsc.org

Spectroscopic and Structural Elucidation Methodologies for 4 1 Bromopropyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-(1-bromopropyl)pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propyl side chain.

The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons at positions 2 and 6 (ortho to the nitrogen) are generally found at a higher chemical shift than the protons at positions 3 and 5 (meta to the nitrogen). The substitution at the 4-position influences the splitting patterns and precise chemical shifts of these aromatic protons.

The protons of the propyl side chain will appear in the upfield region. The methine proton (CH) directly attached to the bromine atom is expected to be the most deshielded of the aliphatic protons due to the electronegativity of the bromine, appearing as a multiplet. The methylene (B1212753) protons (CH₂) and the methyl protons (CH₃) will have characteristic chemical shifts and splitting patterns based on their neighboring protons, following the n+1 rule. For instance, the methyl protons would likely appear as a triplet, being coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-2, H-6~8.5 - 8.7Doublet (d)~5-6
Pyridine H-3, H-5~7.2 - 7.4Doublet (d)~5-6
CH(Br)~5.0 - 5.5Triplet (t) or Quartet (q)~7
CH₂~2.0 - 2.5Sextet or Multiplet (m)~7
CH₃~0.9 - 1.2Triplet (t)~7

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the protons of the propyl side chain (e.g., between the CH and CH₂ protons, and between the CH₂ and CH₃ protons). researchgate.nete-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. princeton.educolumbia.edu It is a powerful tool for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. columbia.edursc.org For example, the proton signal assigned to the methine group (CH) would show a correlation to the corresponding methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. researchgate.netrsc.org For instance, it would show a correlation between the protons on the pyridine ring and the carbons of the propyl side chain, and vice-versa, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. For this compound, it could provide information about the spatial arrangement of the propyl group relative to the pyridine ring. princeton.edursc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

C=C and C=N stretching (pyridine ring): A series of bands in the 1600-1400 cm⁻¹ region. istanbul.edu.tr

C-H bending: Bands in the 1400-1000 cm⁻¹ region.

C-Br stretching: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to each molecule, providing a molecular "fingerprint" that can be used for identification by comparison with known spectra. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Pyridine Ring (C=C, C=N)Stretch1600 - 1400
C-HBend1475 - 1365
C-BrStretch600 - 500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Fragmentation of the molecular ion in the mass spectrometer will produce a series of smaller, charged fragments. Common fragmentation pathways for this compound could include the loss of a bromine atom, cleavage of the propyl side chain, and fragmentation of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org This high accuracy makes it possible to distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the molecular formula of this compound. iucr.orgrsc.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₈H₁₀BrN), the molecular ion ([M]⁺˙) would have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the principles of mass spectrometry, where cleavage typically occurs at the weakest bonds and results in the formation of stable ions or neutral species. libretexts.org The fragmentation of protonated or molecular ions of halogenated pyridine derivatives often involves several key pathways. lookchem.commdpi.com

Expected fragmentation pathways for this compound include:

Alpha-cleavage: The bond between the first and second carbon of the propyl chain (Cα-Cβ) can break, leading to the formation of a stable pyridinium-stabilized cation.

Loss of Bromine: Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical (Br•), generating a secondary carbocation.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule can occur, leading to an ion with a double bond in the propyl chain.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. A common fragmentation pattern for the pyridine ring involves the loss of HCN. researchgate.net

A hypothetical fragmentation table based on these principles is presented below.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossProposed Structure of Fragment
199/201[C₇H₈N]⁺C₂H₅• + Br•4-Vinylpyridinium ion
199/201[C₅H₄NCHCH₃]⁺C₂H₅•Pyridyl-ethyl cation
199/201[C₈H₁₀N]⁺Br•4-Propylpyridinium cation
199/201[C₈H₉]⁺HBr + HCNPhenyl cation derivative
120[C₈H₁₀N]⁺-4-Propylpyridinium ion
92[C₆H₆N]⁺C₂H₄Pyridinium (B92312) ion

This table is predictive and based on general fragmentation rules. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions. While specific crystallographic data for this compound is not available in the surveyed literature, we can discuss the expected structural features based on analyses of related compounds.

Analysis of Bond Lengths, Angles, and Torsion Angles

The molecular structure of this compound would be characterized by a planar pyridine ring attached to a chiral propyl chain at the C4 position. The key structural parameters can be predicted by comparison with known structures of pyridine and alkyl halides. nist.gov

Expected Bond Lengths and Angles:

ParameterDescriptionExpected Value
C-Br Bond LengthThe covalent bond between the bromine and the chiral carbon of the propyl chain.~1.95 Å
C-C (propyl) Bond LengthsThe single bonds within the propyl side chain.~1.52 - 1.54 Å
C-C (pyridine) Bond LengthsThe aromatic bonds within the pyridine ring.~1.39 - 1.40 Å nist.gov
C-N (pyridine) Bond LengthsThe aromatic bonds between carbon and nitrogen in the pyridine ring.~1.34 Å nist.gov
C-N-C Angle (pyridine)The angle around the nitrogen atom in the pyridine ring.~116.7° nist.gov
C-C-C Angles (pyridine)The internal angles of the pyridine ring involving only carbon atoms.~118.1° - 124° nist.gov
C-C-Br AngleThe angle involving the bromine atom and the first two carbons of the propyl chain.~109.5° (for sp³ carbon)

These values are estimates based on data from related molecules and standard bonding parameters.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

In the solid state, the packing of this compound molecules would be dictated by various non-covalent intermolecular forces.

Halogen Bonding: A significant interaction expected in the crystal structure is halogen bonding. cheminst.ca This is a directional, non-covalent interaction where the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophilic site, such as the nitrogen atom of an adjacent pyridine ring (C-Br···N). tamuc.eduresearchgate.net The strength and geometry of this interaction, where the distance between Br and N would be less than the sum of their van der Waals radii, would be a key factor in the supramolecular assembly. taylorandfrancis.commdpi.com

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. libretexts.org These interactions involve the face-to-face or offset stacking of the rings, driven by a combination of electrostatic and dispersion forces. In pyridine-containing crystal structures, π-π stacking often leads to the formation of one- or two-dimensional arrays. iucr.orgrsc.orgiucr.org The interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å. iucr.org

Hydrogen Bonding: Weak C-H···π and C-H···Br hydrogen bonds may also contribute to the stability of the crystal packing, further directing the arrangement of molecules. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the first carbon of the propyl chain (the carbon bonded to the bromine atom) makes this compound a chiral molecule. This means it exists as a pair of non-superimposable mirror images called enantiomers: (R)-4-(1-Bromopropyl)pyridine and (S)-4-(1-Bromopropyl)pyridine.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying such chiral molecules. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. photophysics.comencyclopedia.pub While enantiomers have identical physical properties like boiling point and UV-Vis absorption spectra, they interact differently with circularly polarized light.

The two enantiomers of this compound are expected to produce CD spectra that are perfect mirror images of each other. chiralabsxl.com A positive peak (a Cotton effect) in the spectrum of the (R)-enantiomer will correspond to a negative peak of equal magnitude at the same wavelength in the spectrum of the (S)-enantiomer. This property allows CD spectroscopy to be used for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of R and S) will be CD-silent as the signals from the two enantiomers cancel each other out. chromatographytoday.com

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra calculated using quantum chemical methods or to the spectra of analogous compounds with known absolute configurations, the absolute configuration (R or S) of the predominant enantiomer can often be determined. chiralabsxl.com

While specific experimental CD spectra for this compound are not found in the searched literature, the principles of the technique confirm its utility for the stereochemical analysis of this compound.

Computational and Theoretical Investigations of 4 1 Bromopropyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic-level characteristics of molecules. rsc.org These calculations can predict reaction pathways, transition state energies, and equilibria, guiding experimental research. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org

In the study of pyridine (B92270) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and analyze electronic properties. ekb.egijcce.ac.ir These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography. ekb.eg For instance, studies on related pyridine compounds have used DFT to confirm their non-planar structures and understand hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. ijcce.ac.ir

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. ossila.comresearchgate.net A smaller energy gap suggests higher reactivity. ijcce.ac.ir

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. ossila.com For various pyridine derivatives, the HOMO-LUMO energy gap has been calculated to predict their reactivity. For example, in a study of different phosphonates, the compound with the smallest energy gap (ΔEgap = 3.605 eV) was identified as the most reactive. ijcce.ac.ir These calculations are crucial for designing molecules with specific electronic properties, such as in the development of fluorescent sensors. nih.gov The electron-withdrawing nature of the bromine atom in 4-(1-Bromopropyl)pyridine is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Pyridine Derivative (Note: This table presents typical values obtained from DFT calculations for related compounds, as specific data for this compound was not available.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Data is hypothetical and for illustrative purposes.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. uni-muenchen.deyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For pyridine and its derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. ekb.egresearchgate.net The nitrogen atom in the pyridine ring, with its lone pair of electrons, typically shows a region of strong negative electrostatic potential, making it a primary site for protonation and electrophilic interaction. nih.gov In substituted pyridines, the presence of electron-withdrawing or donating groups can significantly alter the MEP map, influencing the molecule's reactivity and intermolecular interactions. researchgate.net For this compound, the electronegative bromine atom and the pyridine nitrogen would be key features on the MEP surface, indicating potential sites for interaction.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, which is essential for understanding conformational flexibility and reactivity. arxiv.orgrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies. arxiv.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a molecule like this compound, rotation around the C-C bond connecting the propyl chain to the pyridine ring can lead to various conformers with different energies. MD simulations can be used to explore the potential energy surface and identify the most stable, low-energy conformations. acs.org This information is critical as the conformation of a molecule can significantly impact its ability to interact with other molecules or biological targets. Enhanced sampling methods can be employed in MD to more efficiently explore the conformational space. arxiv.org

Furthermore, reactive MD simulations, using force fields like the Reactive INTERFACE Force Field (IFF-R), can model chemical reactions, including bond breaking and formation. nih.gov This allows for the investigation of reaction dynamics and mechanisms at an atomistic level, providing insights that complement static quantum chemical calculations. nih.gov

Mechanistic Studies of this compound Reactions

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. Computational methods are invaluable for elucidating reaction pathways and identifying key intermediates and transition states.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of the transition state is central to understanding the kinetics and mechanism of a reaction. nih.gov

Quantum chemical calculations, particularly with DFT, are used to locate and characterize transition state structures. nih.govnih.gov For reactions involving pyridine derivatives, such as nucleophilic substitution, computational studies can map out the entire reaction pathway, calculating the energy barriers (activation energies) associated with each step. nih.gov For example, in the nucleophilic substitution of acyl chlorides with pyridine, DFT calculations have been used to characterize the transition state, revealing details about bond lengths and angles that differentiate it from reactions with other nucleophiles. nih.gov

In the context of this compound, transition state analysis could be applied to study its substitution reactions, where the bromide ion acts as a leaving group. By modeling the approach of a nucleophile to the carbon atom bearing the bromine, the structure and energy of the transition state can be calculated. This would provide quantitative insights into the reaction's feasibility and rate, and how factors like the pyridine ring and solvent might influence the reaction mechanism. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine
Acyl chloride
4-(1-Bromocyclopropyl)pyridine
4-(3-Bromopropyl)pyridine (B1338005)
3-Bromo-5-(3-bromopropyl)pyridine
Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate
Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate
Anthracene
Dimethylethanamine
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole
4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Pentachloropyridine
Imidazole (B134444)
Diethyltoluenediamine (DETDA)
4,4'-diaminodiphenylsulfone (4,4'-DDS)
2-pyridylaldoxime (2POH)
3-pyridylaldoxime (3POH)
2,6-dichloro-4,4'-bipyridine
4-(3,5- dichlorophenyl)pyridine
4-cyanopyridine (B195900)
4-phenylpyridine
4,4'-bipyridine (B149096)
2,3-disubstituted imidazo[1,2-a]pyridines
2-aminopyridines
Acetophenones
1-(3-bromopropyl)-4-(dimethylamino)pyridinium bromide
Isoxazole
Pyrrolidine
Titanium tetrachloride (TiCl4)
5,7-bis(1,3-diazido-2-(azidomethyl)propan-2-ylamino)-4,6-dinitrobenzofuroxan
5,7-diamino-4,6-dinitrobenzofuroxan
4,6-dinitro-5,7-dichlorobenzofuroxan
1,3-diazido-2-(azidomethyl)propan-2-amine
4-[(1R)-1-bromopropyl]pyridine
3-(3-bromopropyl)-4-(trifluoromethyl)pyridine
1-(benzyloxy)-3-(3-bromopropyl)benzene
Dlin-MC3-DMA (MC3)
POPC
4-(p-tolyl)pyridine
1,3-dibromopropane (B121459)
3-bromopyridine
5-(3-hydroxypropyl)pyridine
1-(1,2-diarylethenyl)-1-pyrrolidine
2-(benzylamino)−4-chloro-5-sulfamoylbenzoic acid
2-bromo-4-nitroaniline
(E)-4-(3-fluorobenzyloxy)-N'-benzylidenebenzohydrazide
bis(acridine)-2,4-dihydroxybenzaldehyde
N-(4-methoxybenzylidene) isonicotinohydrazone (INH)
4-(3-bromopropyl)-4-azatricyclo [5.2.2.02,6]undecane-3,5,8-trione
TMC114
TMC126

Reaction Pathway Elucidation

The elucidation of reaction pathways through computational methods, primarily using Density Functional Theory (DFT), is essential for understanding the chemical transformations a molecule can undergo. numberanalytics.com For this compound, theoretical calculations can map out the potential energy surfaces for various reactions, identifying transition states and calculating activation barriers. This allows for predictions of the most favorable reaction pathways. researchgate.net

Key reactions for this compound include nucleophilic substitution at the carbon atom bonded to the bromine and reactions involving the pyridine ring.

Nucleophilic Substitution (S_N): The C-Br bond in the propyl side chain is a primary site for nucleophilic attack. Computational models can investigate S_N1 and S_N2 mechanisms. Calculations would likely show that the benzylic-like position of the bromine atom stabilizes a potential carbocation intermediate, making an S_N1 pathway plausible. However, the reaction is more commonly expected to proceed via an S_N2 mechanism. DFT calculations can model the transition state of the backside attack by a nucleophile, providing the activation energy for this process.

Elimination Reactions: Competition between substitution and elimination (E1/E2) pathways can also be assessed. By calculating the energies of the transition states for both reaction types, chemists can predict the conditions (e.g., choice of base, solvent) that would favor one pathway over the other.

Reactions at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic site. Computational studies can model its protonation or alkylation to form pyridinium (B92312) salts.

Iron-Catalyzed Cross-Coupling: DFT studies have been instrumental in understanding the mechanisms of transition-metal-catalyzed reactions. For haloalkanes, iron-catalyzed cross-coupling reactions are of significant interest. nih.gov A computational study on this compound could explore the Fe(I)/Fe(II)/Fe(III) catalytic cycle, examining the oxidative addition, transmetalation, and reductive elimination steps to understand how C-C bonds are formed. nih.gov

While specific published pathway elucidations for this compound are scarce, computational studies on related haloalkylpyridines and other pyridine derivatives confirm that DFT is a robust method for exploring these mechanisms. nih.govnih.gov For instance, computational work on other substituted pyridines has been used to rationalize reaction outcomes and guide synthetic efforts. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry is a well-established methodology for predicting the spectroscopic properties of molecules, which can significantly aid in structure determination and characterization. mdpi.com

Table 1: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using standard computational chemistry principles. Actual experimental values may vary.

AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (Predicted)
H-αPyridine ring (adjacent to N)~8.5-Doublet
H-βPyridine ring (adjacent to substituent)~7.3-Doublet
C-αPyridine ring (adjacent to N)-~150-
C-βPyridine ring (adjacent to substituent)-~122-
C-γPyridine ring (ipso-carbon)-~149-
H-1'Propyl chain (CH-Br)~5.1-Triplet
C-1'Propyl chain (CH-Br)-~55-
H-2'Propyl chain (CH₂)~2.2-Sextet
C-2'Propyl chain (CH₂)-~35-
H-3'Propyl chain (CH₃)~1.0-Triplet
C-3'Propyl chain (CH₃)-~12-

IR Spectroscopy: The prediction of infrared (IR) spectra is a routine task in computational chemistry. faccts.de It involves calculating the harmonic vibrational frequencies of the molecule after geometry optimization. DFT methods are widely used for this purpose. acs.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The calculations also provide the intensity of each vibrational mode, allowing for the generation of a full theoretical spectrum.

Table 2: Exemplary Predicted IR Frequencies for this compound Predicted using standard computational chemistry principles. Actual experimental values may vary.

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H stretchMedium
2980-2850Aliphatic C-H stretchMedium-Strong
~1600, ~1500Pyridine ring C=C and C=N stretchingStrong
1470-1430CH₂/CH₃ bendingMedium
~1000Pyridine ring breathingWeak-Medium
650-550C-Br stretchMedium-Strong

Structure-Reactivity Relationships and Design Principles

Computational chemistry is invaluable for establishing structure-reactivity relationships and guiding the design of new molecules with desired properties. usu.edu For pyridine derivatives, quantitative structure-activity relationship (QSAR) studies are often employed to correlate molecular descriptors with biological activity or chemical reactivity. scilit.comelectrochemsci.org

The reactivity of this compound is governed by several key features:

The Pyridine Ring: As a heterocyclic aromatic system, the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609), but directs substitution to the 3- and 5-positions. The nitrogen atom itself is a site of basicity and nucleophilicity.

The 1-Bromopropyl Group: The bromine atom is a good leaving group, making the α-carbon (C1') electrophilic and susceptible to nucleophilic attack. The presence of the pyridine ring at the 4-position influences the electronic properties of this side chain.

Computational methods can quantify these properties through various descriptors:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, an ESP map would show a negative potential (red) around the nitrogen atom, indicating its basicity, and a positive potential (blue) near the hydrogen atoms of the propyl chain and the carbon attached to the bromine, highlighting electrophilic sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For nucleophilic attack on the side chain, the LUMO's location and energy are key. It is expected to be localized primarily along the C-Br bond, indicating this as the site of nucleophilic attack. The HOMO would likely be distributed across the pyridine ring, indicating its role in electrophilic reactions.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) provides a quantitative measure of the electrophilic and nucleophilic centers within the molecule.

By systematically modifying the structure of this compound in silico (e.g., changing substituents on the ring or altering the alkyl chain) and calculating these descriptors, researchers can establish clear structure-reactivity relationships. This allows for the rational design of new derivatives with tailored properties, for instance, to enhance reactivity in a specific synthetic transformation or to optimize biological activity by fine-tuning interactions with a target receptor. nih.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.